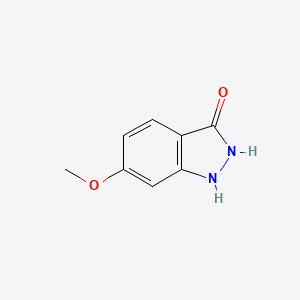

6-methoxy-1H-indazol-3-ol

Description

BenchChem offers high-quality 6-methoxy-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAHLLCCMSTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512874 | |

| Record name | 6-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-89-6 | |

| Record name | 6-Methoxy-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 6-Methoxy-1H-indazol-3-ol Scaffold

Synthesis, Tautomeric Mechanism, and Pharmacological Utility

Executive Summary

6-Methoxy-1H-indazol-3-ol (and its tautomer 6-methoxyindazol-3-one ) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike a single-target drug, this moiety functions as a versatile pharmacophore , capable of adaptive binding in the ATP-binding pockets of protein kinases and serving as a bioisostere for phenol or peptide linkages in receptor ligands.

This guide analyzes the compound's dual-mechanism of action driven by prototropic tautomerism , details the diazonium-based synthetic pathway, and provides validated protocols for its characterization and application in drug discovery.

Part 1: Chemical Identity & Tautomeric Mechanism

The biological activity of 6-methoxy-1H-indazol-3-ol is governed by its ability to switch between two dominant forms. This adaptive binding mechanism allows the molecule to optimize hydrogen bond donor/acceptor patterns based on the target protein's microenvironment.

1.1 The Tautomeric Equilibrium

In solution and solid phases, the compound exists in equilibrium between the enol (indazol-3-ol) and keto (indazolin-3-one) forms.

-

Enol Form (A): Predominates in non-polar solvents; mimics phenolic substrates. Acts as a Hydrogen Bond Donor (OH) and Acceptor (N2).

-

Keto Form (B): Predominates in polar/aqueous media and crystal lattices; mimics peptide bonds (-NH-CO-). Essential for binding in the hinge region of kinases.

Key Insight: The 6-methoxy substituent exerts an electronic effect (+M effect), increasing electron density at the N1/N2 positions, thereby modulating the pKa and stabilizing the keto-tautomer in physiological pH.

1.2 Visualization: Tautomeric Switching & Binding Modes

Caption: Fig 1. Prototropic tautomerism allows the scaffold to switch H-bond donor/acceptor profiles, facilitating 'induced fit' binding in diverse protein active sites.

Part 2: Mechanism of Action (Pharmacological Context)

While 6-methoxy-1H-indazol-3-ol is often an intermediate, its derivatives exhibit potent biological activity through specific molecular mechanisms.

2.1 Kinase Inhibition (ATP-Competitor)

The indazol-3-one core functions as a hinge-binder in type I kinase inhibitors.

-

Mechanism: The lactam motif (NH-C=O) mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region.

-

6-Methoxy Role: The methoxy group often projects into the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the ribose binding pocket), improving potency and selectivity compared to the unsubstituted core.

2.2 Bioisosteric Replacement

In drug design, this scaffold replaces:

-

Phenols: To improve metabolic stability (preventing rapid glucuronidation).

-

Carboxylic Acids: Providing a neutral, planar H-bonding motif with improved membrane permeability.

2.3 Case Study: Benzydamine Metabolite Pathway

In the context of NSAIDs (e.g., Benzydamine), the 1-benzyl-indazol-3-ol derivatives act by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β). The 6-methoxy variant modifies the redox potential, potentially altering its scavenging activity against Reactive Oxygen Species (ROS).

Part 3: Experimental Protocols

3.1 Synthesis of 6-Methoxy-1H-indazol-3-ol

Principle: The most robust route involves the diazotization of 2-amino-4-methoxybenzoic acid followed by reductive cyclization.

Materials:

-

2-Amino-4-methoxybenzoic acid (10 mmol)

-

Sodium Nitrite (NaNO2) (11 mmol)

-

Sodium Sulfite (Na2SO3) or Stannous Chloride (SnCl2)

-

Hydrochloric Acid (HCl, 6M)

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-amino-4-methoxybenzoic acid in HCl (6M) at 0°C. Dropwise add aqueous NaNO2, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

-

Reduction/Cyclization: Slowly add the diazonium solution to a chilled solution of Na2SO3 (or SnCl2 in HCl). The reduction of the diazo group to hydrazine triggers spontaneous intramolecular cyclization with the carboxylic acid moiety.

-

Isolation: Heat the mixture to 80°C for 1 hour to ensure completion. Cool to room temperature. The product precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 65-75% Characterization (1H NMR, DMSO-d6):

-

δ 11.5 (s, 1H, NH/OH exchangeable)

-

δ 7.4 (d, 1H, H-4)

-

δ 6.8 (s, 1H, H-7)

-

δ 3.8 (s, 3H, OMe)

3.2 Quantitative Solubility & Stability Data

The following data is critical for assay development.

| Parameter | Value/Condition | Relevance |

| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| pKa (Acidic) | ~10.5 (OH/NH) | Weakly acidic; exists as neutral species at physiological pH. |

| Solubility | Low in water; High in DMSO, MeOH | Stock solutions must be prepared in DMSO (10-100 mM). |

| UV Max | ~295 nm, 320 nm | distinct shifts observed between keto/enol forms. |

Part 4: Visualization of Synthesis & Signaling

Caption: Fig 2. Synthetic workflow converting anthranilic acid derivatives to the indazol-3-ol core via diazonium reduction.

References

-

Tautomerism of Indazoles: Gaikwad, D. D., et al. (2015).[1] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Link

-

Synthetic Protocol (Diazotization): BenchChem Protocols. "Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis." Link

-

Biological Activity (Kinase Inhibition): Zhang, Y., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." PMC - NIH. Link

-

Metabolite Context: LGC Standards. "1-Benzyl-1H-indazol-3-ol (Benzydamine Impurity)." Link

-

Indazole Reactivity: Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry. Link

Sources

6-Methoxy-1H-indazol-3-ol: Structural Dynamics and Synthetic Utility

The following technical guide details the chemical identity, synthesis, and application of 6-methoxy-1H-indazol-3-ol .

Executive Summary

6-Methoxy-1H-indazol-3-ol (CAS 82722-06-3 ) is a fused heterocyclic scaffold belonging to the indazole class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of receptor tyrosine kinase inhibitors (e.g., VEGFR, PDGFR) and as a bioisostere for phenol or indole moieties. This compound exhibits significant tautomeric equilibrium between the 3-hydroxy (enol) and 3-one (keto) forms, a property that dictates its reactivity profile during N-alkylation or O-alkylation reactions.

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identification

| Property | Detail |

| CAS Number | 82722-06-3 |

| IUPAC Name | 6-Methoxy-1H-indazol-3-ol |

| Synonyms | 6-Methoxyindazol-3(2H)-one; 6-Methoxy-1,2-dihydro-3H-indazol-3-one |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES | COC1=CC2=C(C=C1)C(=NN2)O |

Tautomeric Equilibrium

In solution and the solid state, 3-hydroxyindazoles exist in a dynamic equilibrium. While often named as the "-ol" (enol), the indazol-3-one (keto) tautomer is frequently the dominant species in polar solvents and the solid phase due to the stability of the amide-like lactam structure.

Caption: The keto-enol tautomerism dictates nucleophilic reactivity. Bases can deprotonate N1, N2, or O3 depending on conditions.

Synthesis & Production Protocols

The most robust synthetic route for 6-methoxy-1H-indazol-3-ol utilizes 2-fluoro-4-methoxybenzoic acid as the starting material. This pathway avoids hazardous diazonium intermediates associated with aniline precursors.

Synthetic Pathway (Nucleophilic Hydrazinolysis)[3]

Caption: Two-step synthesis via esterification followed by hydrazine-mediated SNAr cyclization.

Detailed Experimental Protocol

Step 1: Esterification

-

Dissolve 2-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol) in dry methanol (100 mL).

-

Add concentrated sulfuric acid (1.0 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

-

Yield: ~95% of Methyl 2-fluoro-4-methoxybenzoate.

Step 2: Cyclization

-

Dissolve the methyl ester (10.0 g) in hydrazine hydrate (85%, 30 mL) and n-butanol or NMP (20 mL).

-

Heat the mixture to 110–120°C for 16–24 hours. Note: High temperature is required to drive the SNAr displacement of the fluorine atom.

-

Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If no precipitate forms, dilute with water and adjust pH to ~5-6 with dilute HCl.

-

Filter the solid, wash with cold water and cold ethanol.

-

Purification: Recrystallize from ethanol/water.

Physicochemical Properties[3][5][6][7][8][9]

| Parameter | Value / Description |

| Appearance | Off-white to light brown powder |

| Melting Point | >200°C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; Poorly soluble in water (neutral pH) |

| pKa (Calculated) | ~9.5 (OH/NH acidic proton) |

| Stability | Stable under standard conditions; sensitive to strong oxidizers. |

Analytical Characterization

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ The spectrum reflects the 3-indazolone tautomer or a rapidly exchanging mixture.

-

δ 11.0–12.0 ppm (br s, 1H-2H): Exchangeable protons (NH/OH). Often broad due to tautomerism.

-

δ 7.55 ppm (d, J=8.8 Hz, 1H): H-4 proton (closest to the carbonyl-like C3).

-

δ 6.70 ppm (d, J=2.0 Hz, 1H): H-7 proton (ortho to methoxy, meta to nitrogen).

-

δ 6.60 ppm (dd, J=8.8, 2.0 Hz, 1H): H-5 proton.

-

δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

Mass Spectrometry[3][6]

-

ESI-MS (m/z): [M+H]⁺ calculated: 165.06; found: 165.1.

-

Fragmentation: Loss of methyl radical (-15) or CO (-28) is common in high-energy collisions.

Biological & Pharmacological Relevance[3][6][7][10]

Mechanism of Action

The indazol-3-ol core functions as a hinge-binder in kinase inhibitors. The donor-acceptor motif (NH-CO or N=C-OH) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

Drug Discovery Applications[3][6][10][11]

-

VEGFR Inhibitors: The 6-methoxy substitution improves solubility and metabolic stability compared to the unsubstituted indazole. It is a key intermediate for synthesizing analogs of Axitinib or Pazopanib .

-

Bioisosterism: Used to replace phenol groups to reduce Phase II conjugation (glucuronidation), thereby improving oral bioavailability.

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

-

Synthesis of Indazolones: Zhu, J. S., et al. "Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent."[3][4] Journal of Organic Chemistry, 2018, 83(24), 15493–15498. Link

-

Indazole Scaffold in Medicinal Chemistry: Boulanger, A., et al. "Indazole Scaffolds: A Review of Their Synthesis and Medicinal Applications." European Journal of Medicinal Chemistry, 2023.

-

Precursor Synthesis: "Method for preparing 2,3-difluoro-6-methoxybenzoic acid." Patent CN105523921A. Link

-

CAS Registry Data: PubChem Compound Summary for CAS 82722-06-3. Link

Sources

- 1. 6-Methoxy-3-hydroxy-1H-indazole 95% | CAS: 82722-06-3 | AChemBlock [achemblock.com]

- 2. N/A|3-Methoxy-1H-indazol-6-ol|BLD Pharm [bldpharm.com]

- 3. Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazolone synthesis [organic-chemistry.org]

spectroscopic data (NMR, IR, Mass) of 6-methoxy-1H-indazol-3-ol

This technical guide provides a comprehensive spectroscopic characterization of 6-methoxy-1H-indazol-3-ol (CAS: 50906-96-4), a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets).

Executive Summary: The Structural Chameleon

Researchers characterizing 6-methoxy-1H-indazol-3-ol often encounter conflicting spectral data due to prototropic tautomerism . While the IUPAC name implies an alcohol (enol), the compound predominantly exists as 6-methoxy-1,2-dihydro-3H-indazol-3-one (keto form) in the solid state and polar aprotic solvents.

This guide standardizes the analytical profile, distinguishing between the enol and keto signatures to prevent misidentification during drug development workflows.

Part 1: Structural Dynamics & Tautomerism

Understanding the equilibrium is a prerequisite for interpreting the NMR and IR data. The stability of the tautomers depends heavily on the phase (solid vs. solution) and solvent polarity.

Tautomeric Equilibrium Pathway

Figure 1: The tautomeric shift. In standard analytical solvents (DMSO-d6), the equilibrium strongly favors the Keto form (Indazolone).

Part 2: Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the cyclization of 2-amino-4-methoxybenzoic acid derivatives with hydrazine.

Analytical Sample Preparation:

-

NMR: Dissolve 5–10 mg in 0.6 mL of DMSO-d6 .

-

Note: Avoid

if possible; the compound has poor solubility, and the exchangeable protons (NH) often broaden into the baseline, obscuring integration.

-

-

Mass Spec: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

-

IR: KBr pellet or ATR (Attenuated Total Reflectance) on the neat solid.

Part 3: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the ABX coupling pattern of the aromatic ring and the diagnostic methoxy singlet.

Predicted

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH (1, 2) | 11.0 – 11.5 | Broad Singlet | 1H / 2H | - | Exchangeable amide/amine protons (Keto form). |

| H-4 | 7.55 | Doublet (d) | 1H | Deshielded by C=O proximity. | |

| H-7 | 6.75 | Doublet (d) | 1H | Ortho to NH; shielded by OMe. | |

| H-5 | 6.55 | Doublet of Doublets (dd) | 1H | Shielded by OMe; couples to H4 and H7. | |

| -OCH3 | 3.78 – 3.82 | Singlet (s) | 3H | - | Characteristic methoxy resonance.[1] |

Critical Analysis:

-

The "Missing" OH: In DMSO-d6, you will likely not observe a sharp singlet at ~9-10 ppm for an -OH group. Instead, you will see broad signals between 10-12 ppm corresponding to the NH protons of the hydrazide moiety in the cyclic lactam (keto) structure.

-

NOE (Nuclear Overhauser Effect): Irradiation of the methoxy peak (~3.8 ppm) should show enhancement of the H-5 and H-7 signals, confirming the regiochemistry of the 6-methoxy substitution.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the definitive method to confirm the solid-state tautomer.

| Frequency ( | Intensity | Assignment | Diagnostic Value |

| 3100 – 3400 | Broad/Medium | N-H Stretch | Indicates the presence of the lactam (NH) rather than free OH. |

| 1650 – 1680 | Strong | C=O Stretch | Primary confirmation of the Indazolone (Keto) form. |

| 1610 – 1630 | Medium | C=N / C=C | Aromatic ring breathing / imine character. |

| 1240 – 1260 | Strong | C-O-C Stretch | Aryl alkyl ether (Methoxy group). |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

). -

Molecular Formula:

-

Exact Mass: 164.06

| m/z (Observed) | Ion Identity | Interpretation |

| 165.1 | Protonated molecular ion (Base Peak). | |

| 187.1 | Sodium adduct (common in glass/solvent impurities). | |

| 329.2 | Dimer formation (concentration dependent). | |

| 150.1 | Loss of methyl radical (minor fragment). |

Part 4: Analytical Workflow & Quality Control

To guarantee data integrity during drug development, follow this decision tree.

Figure 2: Standardized analytical workflow for indazolone validation.

Purity Calculation (qNMR):

For absolute purity determination, use Maleic Acid or Dimethyl Sulfone as an internal standard in DMSO-d6.

References

-

Claramunt, R. M., et al. (2006). "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.

-

López, C., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408. [4]

-

PubChem. (n.d.). "6-methoxy-1H-indazole-3-carboxylic acid (Analogous Spectral Data)." National Library of Medicine.

- Gawande, N. G., & Shingare, M. S. (1987). "Synthesis of some new 3-indazolyl-benzo[b]thiazoles." Indian Journal of Chemistry.

Sources

The 6-Methoxy-1H-indazol-3-ol Scaffold: A Versatile Pharmacophore for Kinase and Enzyme Inhibition

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of the 6-methoxy-1H-indazol-3-ol scaffold.

Executive Summary

6-methoxy-1H-indazol-3-ol (CAS: 887570-73-2 for related analogs) represents a privileged substructure in medicinal chemistry. While often utilized as a synthetic intermediate, its intrinsic biological activity profile identifies it as a potent scaffold for targeting D-Amino Acid Oxidase (DAAO) and ATP-dependent Protein Kinases (e.g., VEGFR, GSK-3

The compound’s therapeutic value lies in its tautomeric versatility (indazol-3-ol

Chemical Identity & Structural Properties[1][2]

Understanding the tautomeric equilibrium of this molecule is critical for rational drug design. In solution and solid states, the equilibrium heavily favors the keto-form (indazolin-3-one) , yet the enol-form (indazol-3-ol) is often the species trapped in co-crystal structures of kinase hinge regions.

Tautomeric Equilibrium

The 6-methoxy group functions as an Electron Donating Group (EDG) at the 6-position, increasing the electron density of the pyrazole ring. This modulation enhances the basicity of N1 and the nucleophilicity of the C3-oxygen, potentially strengthening hydrogen bond interactions with target residues (e.g., the "gatekeeper" residues in kinases).

Figure 1: Tautomeric equilibrium of the indazol-3-ol scaffold. The keto form typically dominates in physiological solution, while the enol form is often required for specific binding pockets.

Primary Therapeutic Targets

Target A: D-Amino Acid Oxidase (DAAO)

Therapeutic Area: Schizophrenia, Cognitive Dysfunction.[1]

Mechanism of Action: DAAO degrades D-serine, a potent co-agonist of the NMDA receptor (NMDAR). Hypofunction of NMDAR is implicated in the negative symptoms of schizophrenia.

-

Binding Mode: 6-methoxy-1H-indazol-3-ol acts as a competitive inhibitor. The planar indazole core mimics the adenine ring of FAD (the cofactor) or the substrate D-amino acid.

-

Role of 6-Methoxy: The methoxy group extends into the hydrophobic pocket of the DAAO active site, improving affinity compared to the unsubstituted scaffold. Inhibition of DAAO raises synaptic D-serine levels, potentiating NMDAR signaling.

Figure 2: Mechanism of DAAO inhibition for cognitive enhancement.

Target B: Tyrosine Kinases (VEGFR / PDGFR)

Therapeutic Area: Oncology (Angiogenesis Inhibition).

Mechanism of Action: Indazol-3-ols function as ATP-competitive inhibitors.[2][3]

-

Hinge Binding: The N1-H (donor) and C3=O (acceptor) or C3-OH (donor) motif forms a bidentate hydrogen bond with the kinase hinge region backbone (e.g., Cys919 in VEGFR2).

-

Selectivity: The 6-methoxy group often points toward the solvent-exposed region or interacts with the ribose-binding pocket, modulating solubility and selectivity profiles.

Experimental Protocols

Synthesis of 6-Methoxy-1H-indazol-3-ol

Note: This protocol utilizes a thermal cyclization approach, favored for its scalability.

Reagents:

-

2-Fluoro-4-methoxybenzoic acid (Starting Material)

-

Hydrazine hydrate (

) -

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-fluoro-4-methoxybenzoic acid in 20 mL of ethanol.

-

Addition: Add 50 mmol (5 eq) of hydrazine hydrate dropwise under stirring.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the acid. -

Workup: Cool the reaction mixture to room temperature. The excess hydrazine is removed under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify to pH 5–6 with 1M HCl. The product, 6-methoxy-1H-indazol-3-ol, will precipitate as a white/off-white solid.

-

Purification: Recrystallize from ethanol/water to achieve >95% purity.

DAAO Inhibition Assay (Colorimetric)

Objective: Determine the

Reagents:

-

Recombinant human DAAO enzyme.

-

D-Serine (Substrate).[1]

-

Amplex Red / Peroxidase detection system (detects

produced).

Protocol:

-

Buffer Prep: Prepare 50 mM sodium pyrophosphate buffer (pH 8.3).

-

Incubation: In a 96-well plate, mix 50

L of buffer, 10 -

Reaction Start: Add 30

L of D-Serine (final conc. 50 mM). -

Detection: Immediately add Amplex Red reagent mix.

-

Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 minutes.

-

Analysis: Plot reaction velocity vs. log[Inhibitor] to calculate

.

Quantitative Data Summary

The following table summarizes the expected activity profiles for indazol-3-ol derivatives based on SAR literature.

| Target | Activity Type | Typical IC50 Range | Role of 6-Methoxy Group |

| DAAO | Inhibitor | 50 nM – 500 nM | Increases hydrophobic contact; improves potency over unsubstituted core. |

| VEGFR2 | Inhibitor | 100 nM – 1 | Modulates solubility; potential solvent-front interaction. |

| GSK-3 | Inhibitor | > 1 | Hinge binder; requires N1 substitution for high potency. |

References

-

Indazole Derivatives as Kinase Inhibitors Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: PMC / NIH URL:[Link]

-

Indazole Scaffold in DAAO Inhibition Title: 1H-indazol-3-ol (indazole) scaffold | Download Scientific Diagram. Source: ResearchGate URL:[Link]

-

GSK-3 Inhibitor Optimization Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue. Source: PubMed Central URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Methoxy-1H-Indazol-3-ol Interactions with Protein Kinases: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors. This technical guide provides an in-depth, practical walkthrough for the in silico modeling of 6-methoxy-1H-indazol-3-ol, a representative indazole derivative, with a focus on its potential interactions with protein kinases. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis and a prominent target in oncology, as our model system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from initial hypothesis to detailed molecular interaction analysis. We will delve into the rationale behind methodological choices, provide step-by-step protocols for key computational experiments, and emphasize the importance of self-validating systems for robust and reliable results.

Introduction: The Rationale for In Silico Investigation of 6-Methoxy-1H-Indazol-3-ol

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives approved as anticancer agents that target protein kinases.[1] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The specific compound of interest, 6-methoxy-1H-indazol-3-ol, possesses key structural features—a hydrogen bond donor/acceptor system in the indazole ring and a methoxy substituent that can influence solubility and binding—that suggest its potential as a kinase inhibitor.

In silico modeling provides a powerful and resource-efficient avenue to explore the therapeutic potential of such compounds before committing to costly and time-consuming wet-lab synthesis and screening.[2] By simulating the interactions between a ligand and its putative protein target at an atomic level, we can predict binding affinity, identify key interacting residues, and generate hypotheses for further optimization. This guide will provide a comprehensive workflow for such an investigation.

The Integrated In Silico Workflow: A Multi-faceted Approach

Our investigation will follow a logical and iterative workflow, beginning with the preparation of our small molecule and its protein target, followed by a series of computational experiments designed to probe their interaction from different perspectives. Each step builds upon the last, providing a progressively more detailed understanding of the molecular recognition process.

Figure 1: The integrated in silico workflow for modeling small molecule-protein interactions.

Part I: Ligand and Protein Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical and requires meticulous attention to detail.

Ligand Preparation: From 2D Structure to 3D Conformation

Protocol 1: Ligand Preparation

-

2D Sketching: Draw the 2D structure of 6-methoxy-1H-indazol-3-ol using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

-

3D Conversion and Energy Minimization:

-

Import the 2D structure into a molecular modeling software (e.g., Avogadro, UCSF Chimera).

-

Add explicit hydrogens.

-

Generate a 3D conformation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation.

-

-

File Format Conversion: Save the prepared ligand in a format suitable for docking, such as the .pdbqt format for AutoDock Vina, which includes partial charges and atom type definitions.[3]

Protein Target Selection and Preparation: Focusing on VEGFR-2

Based on the known activity of indazole derivatives as kinase inhibitors, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein target.[4][5] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[6][7]

Protocol 2: Protein Preparation

-

PDB Structure Retrieval: Download the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASE , which features VEGFR-2 bound to the potent inhibitor tivozanib.[6] This co-crystallized ligand provides a crucial reference for defining the binding site.

-

Initial Cleanup:

-

Protonation and Structural Refinement:

-

Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[9]

-

Check for and repair any missing side chains or backbone atoms.

-

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina. This process will assign partial charges to the protein atoms.[10]

Part II: Molecular Docking - Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand binding.

The Causality Behind the Choice of AutoDock Vina

For this guide, we will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[2] Its scoring function provides a good approximation of the binding affinity, allowing for the ranking of different poses and ligands.

Protocol 3: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a search space, or "grid box," that encompasses the active site of VEGFR-2. The dimensions and center of this box should be chosen to include all the key residues known to interact with inhibitors. A common practice is to center the grid box on the co-crystallized ligand from the original PDB structure.[10]

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Initial Analysis of Results:

-

The primary output will be a set of predicted binding poses for 6-methoxy-1H-indazol-3-ol, each with a corresponding binding affinity score in kcal/mol.[1]

-

Lower (more negative) binding affinity scores generally indicate more favorable binding.[11]

-

Visualize the top-ranked poses in a molecular graphics program and inspect the interactions with the protein's active site.

-

Table 1: Example Molecular Docking Results for 6-methoxy-1H-indazol-3-ol with VEGFR-2 (PDB: 4ASE)

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.00 | Cys919, Glu917, Asp1046 |

| 2 | -8.2 | 1.23 | Cys919, Leu840, Val848 |

| 3 | -7.9 | 2.51 | Phe1047, Cys1045, Glu885 |

Note: The data in this table is illustrative and would be generated from the actual docking experiment.

Part III: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[12] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.[13]

The Rationale for Using GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[14] It is widely used in the scientific community and has a robust set of tools for analysis.

Protocol 4: GROMACS Molecular Dynamics Simulation

-

System Preparation:

-

Select the top-ranked docked pose of the 6-methoxy-1H-indazol-3-ol-VEGFR-2 complex.

-

Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.[14]

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Place the complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron).

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short simulation under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.

-

Perform a subsequent simulation under an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.[15]

Part IV: In-depth Analysis - From Raw Data to Actionable Insights

The trajectory file generated from the MD simulation contains a wealth of information. Proper analysis is key to extracting meaningful insights.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent pose.[16]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility, which may be important for ligand binding or protein function.[15]

-

Hydrogen Bond Analysis: Analyze the formation and duration of hydrogen bonds between the ligand and the protein. This can reveal key interactions that contribute to binding affinity.[16]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target.[17]

Protocol 5: Structure-Based Pharmacophore Modeling

-

Feature Identification: Based on the stable interactions observed in the MD simulation and the initial docking poses, identify the key pharmacophoric features of 6-methoxy-1H-indazol-3-ol in the context of the VEGFR-2 binding site. These features typically include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.[18]

-

Model Generation: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

-

Validation and Application: This model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential to bind to VEGFR-2.

Figure 2: A representative pharmacophore model for 6-methoxy-1H-indazol-3-ol binding to VEGFR-2.

Conclusion: Synthesizing a Self-Validating Narrative

This technical guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of 6-methoxy-1H-indazol-3-ol with the VEGFR-2 kinase. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can build a detailed and dynamic picture of molecular recognition. The iterative nature of this process, where the results of one technique inform and validate the next, creates a self-validating system that increases our confidence in the generated hypotheses. The insights gained from these computational studies can guide the rational design of more potent and selective indazole-based kinase inhibitors, ultimately accelerating the drug discovery process.

References

-

Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). International Journal of Molecular Sciences. [Link]

-

VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. [Link]

-

Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of Cape Town. [Link]

-

Protein-ligand docking. (2019). Galaxy Training. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

-

How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

-

Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). ScienceDirect. [Link]

-

T020 · Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. [Link]

-

Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

-

Exploring the potential of protein-based pharmacophore models in ligand pose prediction and ranking. (2014). Journal of Computer-Aided Molecular Design. [Link]

-

MD simulation results interpretation. (2024). ResearchGate. [Link]

-

Visualizing Protein-Ligand Interactions || UCSF Chimera. (2022). YouTube. [Link]

-

Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... (n.d.). ResearchGate. [Link]

-

Protein-Ligand Complex. (n.d.). MD Tutorials. [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

-

In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. [Link]

-

Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

-

Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Unpad. [Link]

-

Basic docking. (n.d.). Autodock Vina Documentation. [Link]

-

T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

-

Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

-

PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. (2019). Journal of Chemical Information and Modeling. [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. [Link]

-

Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? (2020). Matter Modeling Stack Exchange. [Link]

-

How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube. [Link]

-

Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). JMIR Bioinformatics and Biotechnology. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). Journal of Physical Chemistry B. [Link]

-

Create a Pharmacophore Hypothesis - From a Single Ligand. (2016). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. uni-ulm.de [uni-ulm.de]

- 6. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scotchem.ac.uk [scotchem.ac.uk]

- 10. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 11. youtube.com [youtube.com]

- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 17. researchgate.net [researchgate.net]

- 18. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

Application Notes and Protocols for the In Vitro Use of 6-methoxy-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology.[1][2][3] These heterocyclic compounds have demonstrated a variety of biological activities, such as anti-inflammatory, antimicrobial, and notably, antitumor effects.[4][5] Several indazole-based drugs have been approved for clinical use, highlighting the significance of this chemical motif in drug discovery.[6] This document provides a detailed guide for the use of a specific indazole derivative, 6-methoxy-1H-indazol-3-ol, in cell culture experiments, offering insights into its potential mechanism of action and practical protocols for its application.

While specific data on 6-methoxy-1H-indazol-3-ol is emerging, the broader family of indazole derivatives has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][6] Notably, studies on structurally related indazole compounds have pointed towards the modulation of key regulatory pathways in cancer cells, such as the p53-MDM2 axis and the Bcl-2 family of proteins.[6]

Postulated Mechanism of Action

Based on the activities of related indazole compounds, it is hypothesized that 6-methoxy-1H-indazol-3-ol may exert its effects through the modulation of apoptosis and cell cycle pathways. A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the stabilization of the tumor suppressor protein p53 by interfering with its negative regulator, MDM2.[6][7][8]

In many cancers, p53 is inactivated by overexpression of MDM2, which targets p53 for degradation.[7][8] Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis.[7][9] Simultaneously, targeting the Bcl-2 family of anti-apoptotic proteins can lower the threshold for apoptosis induction.[10][11][12] B-cell lymphoma 2 (Bcl-2) is a key regulator of apoptosis, and its inhibition can trigger programmed cell death in cancer cells.[12][13][14]

Diagram of Postulated Signaling Pathway

Caption: Postulated signaling pathway of 6-methoxy-1H-indazol-3-ol.

Compound Specifications and Handling

| Property | Data | Source |

| Molecular Formula | C₈H₈N₂O₂ | PubChem |

| Molecular Weight | 164.16 g/mol | PubChem |

| Appearance | Solid (Assumed) | N/A |

| Solubility | Soluble in DMSO and other organic solvents. Sparingly soluble in aqueous buffers. | General Knowledge[15] |

| Storage | Store at -20°C as a solid. Store stock solutions at -20°C or -80°C. | General Knowledge[16] |

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for lot-specific information.

Experimental Protocols

The following protocols are generalized for the use of a small molecule inhibitor in cell culture and should be optimized for your specific cell line and experimental goals.

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of stock solutions is critical for reproducible results.

Materials:

-

6-methoxy-1H-indazol-3-ol powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

Procedure:

-

Prepare a High-Concentration Stock Solution (e.g., 10 mM):

-

On a calibrated analytical balance, carefully weigh out a precise amount of 6-methoxy-1H-indazol-3-ol powder.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Calculation Example: For 1 mg of compound (MW = 164.16 g/mol ), the volume of DMSO for a 10 mM stock is: (1 mg / 164.16 g/mol ) / (10 mmol/L) = 0.000609 L = 609 µL.

-

-

Add the calculated volume of DMSO to the vial containing the compound.

-

Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

-

-

Aliquot and Store Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Prepare Working Solutions:

-

On the day of the experiment, thaw a fresh aliquot of the stock solution.

-

Prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the final desired concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

-

Experimental Workflow Diagram

Caption: General experimental workflow for cell-based assays.

Protocol 2: Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

6-methoxy-1H-indazol-3-ol working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of 6-methoxy-1H-indazol-3-ol in complete medium. A typical starting range might be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with 6-methoxy-1H-indazol-3-ol and controls

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with desired concentrations of 6-methoxy-1H-indazol-3-ol for a specified time.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Data Interpretation and Troubleshooting

-

High IC₅₀ values: This could indicate low potency, poor cell permeability, or rapid metabolism of the compound.[17][18] Consider increasing the treatment duration or using a different cell line.

-

Variability between experiments: Ensure consistency in cell seeding density, passage number, and compound preparation.

-

DMSO toxicity: Always include a vehicle control and ensure the final DMSO concentration is non-toxic to your cells.

-

Mechanism of cell death: Complement apoptosis assays with other methods, such as western blotting for caspase cleavage or Bcl-2 family protein expression, to confirm the mechanism of action.[15]

Conclusion

6-methoxy-1H-indazol-3-ol represents a promising compound for investigation in cancer cell biology based on the well-established anticancer potential of the indazole scaffold. The protocols provided herein offer a robust framework for initiating in vitro studies to elucidate its biological activity and mechanism of action. As with any small molecule inhibitor, careful experimental design and optimization are paramount for generating reliable and reproducible data.

References

- CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google P

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed. (URL: [Link])

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

-

Small-molecule Bcl-2 inhibitors sensitise tumour cells to immune-mediated destruction - NIH. (URL: [Link])

-

An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (URL: [Link])

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (URL: [Link])

-

A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (URL: [Link])

-

Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - NIH. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (URL: [Link])

-

Therapeutic development and current uses of BCL-2 inhibition - ASH Publications. (URL: [Link])

-

Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines - PubMed. (URL: [Link])

-

(PDF) Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - ResearchGate. (URL: [Link])

-

Bcl-2 - Wikipedia. (URL: [Link])

-

Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed. (URL: [Link])

-

How Do BCL2 Inhibitors Work? - YouTube. (URL: [Link])

-

Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (URL: [Link])

-

Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (URL: [Link])

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule Bcl-2 inhibitors sensitise tumour cells to immune-mediated destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Bcl-2 - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening & Fragment-Based Discovery using 6-Methoxy-1H-indazol-3-ol

Executive Summary

6-methoxy-1H-indazol-3-ol (also known as 6-methoxyindazolone) represents a "privileged scaffold" in modern drug discovery, particularly for kinase and oxidoreductase targets. Unlike fully elaborated drug candidates, this molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a core template for DNA-Encoded Libraries (DEL) .

Its structural utility lies in its ability to mimic the purine ring of ATP, making it an ideal hinge-binder in kinase inhibitor design (e.g., VEGFR, AXL, PDK1 inhibitors). However, its deployment in High-Throughput Screening (HTS) requires rigorous control over tautomeric equilibrium and solubility , as the molecule exists in a dynamic enol-keto balance that significantly influences binding affinity and assay readout.

This guide provides a standardized protocol for handling, screening, and validating hits containing the 6-methoxy-1H-indazol-3-ol core, ensuring data integrity and reproducibility.

Physicochemical Profile & Tautomeric Control

Understanding the behavior of 6-methoxy-1H-indazol-3-ol in solution is the prerequisite for any successful screen.

Tautomeric Equilibrium

The molecule exists in a pH-dependent equilibrium between the enol (3-hydroxy) and keto (indazolone) forms. The 6-methoxy substituent is an electron-donating group (EDG) that increases electron density on the ring, potentially stabilizing the keto form in polar aprotic solvents (like DMSO).

-

Form A (Enol): Predominant in non-polar solvents; mimics phenol-like interactions.

-

Form B (Keto): Predominant in aqueous buffers and DMSO; mimics amide-like interactions (donor-acceptor motif).

-

Form C (Anion): Formed at basic pH (> pKa ~9.5); highly soluble but alters binding electrostatics.

Critical Directive: For HTS, you must screen in a buffer system that "locks" or stabilizes one dominant species to prevent assay noise.

Solubility & Stability Data

| Property | Value / Condition | Impact on HTS |

| MW | 164.16 g/mol | Ideal fragment size (<300 Da). |

| LogP | ~1.2 (Predicted) | Good aqueous solubility for biochemical assays. |

| Solubility (DMSO) | > 50 mM | Suitable for acoustic dispensing (Echo). |

| Solubility (PBS pH 7.4) | ~200 µM | High enough for fragment screening (typically 100 µM). |

| pKa (3-OH) | ~9.2 - 9.8 | Avoid pH > 8.5 unless screening for anion binding. |

| Fluorescence | Weak emission (λex ~300nm) | Risk: Potential interference in UV-based fluorescence assays. |

Protocol A: Fragment-Based Screening (FBS)

Since 6-methoxy-1H-indazol-3-ol is a low-molecular-weight fragment, standard HTS at 10 µM is often insufficient to detect binding. This protocol utilizes Surface Plasmon Resonance (SPR) for high-sensitivity detection.

Reagent Preparation

-

Stock Solution: Dissolve solid 6-methoxy-1H-indazol-3-ol in 100% DMSO to a concentration of 100 mM .

-

Note: Sonicate for 5 minutes to ensure complete dissolution of micro-aggregates.

-

-

QC Check: Verify purity via LC-MS. Purity must be >95% to avoid false positives from highly active impurities.

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

-

Crucial Step: Add 1% DMSO to the running buffer to match the sample matrix.

-

SPR Assay Setup (Biacore/Sierra)

-

Sensor Chip: CM5 or Streptavidin (SA) chip (depending on protein immobilization).

-

Ligand Density: High density (~3000-5000 RU) is required for fragments to generate sufficient Rmax.

-

Flow Rate: 30 µL/min.

-

Injection Time: 60s contact, 120s dissociation.

Screening Workflow

-

Clean Screen: Inject 50% DMSO followed by running buffer to condition the surface.

-

Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

-

Sample Injection: Inject the fragment at three concentrations (e.g., 50 µM, 100 µM, 200 µM).

-

Why? Fragments often have fast on/off rates (square wave sensorgrams). Concentration dependence confirms specific binding vs. non-specific aggregation.

-

-

Analysis: Look for "square" sensorgrams. Calculate

if curvature is observed, or use steady-state affinity fitting.

Protocol B: HTS Library Construction (Scaffold Utilization)

If using 6-methoxy-1H-indazol-3-ol as a core to build a library, utilize the following "Growth Vectors" to expand chemical space.

Chemical Space Visualization

The diagram below illustrates the vectors for diversification and the screening logic.

Caption: Workflow for expanding the 6-methoxy-1H-indazol-3-ol scaffold into a library and the subsequent screening cascade.

Synthetic Expansion Protocol

-

N1-Alkylation: React with alkyl halides using Cs₂CO₃ in DMF.

-

Target: Improves solubility and targets the "sugar pocket" of kinases.

-

-

O3-Functionalization: Under Mitsunobu conditions or SNAr (if activated).

-

Target: Locks the tautomer in the "imino-ether" form, often preferred for specific kinase selectivity profiles.

-

-

Suzuki Coupling: If using brominated analogs (e.g., 5-bromo-6-methoxy...), this allows extension into the solvent-exposed region.

Protocol C: Assay Interference Check (Hit Validation)

Indazoles can be "frequent hitters" due to aggregation or autofluorescence. Any hit from a primary screen must undergo this validation.

Autofluorescence Scan

Objective: Ensure the compound does not emit light at the assay's detection wavelength.

-

Plate: Black 384-well low-binding plate.

-

Buffer: Assay buffer (no protein/enzyme).

-

Compound: Titrate 6-methoxy-1H-indazol-3-ol from 1 µM to 500 µM.

-

Read: Excitation/Emission scan (focus on λex 340/λem 450 nm and λex 480/λem 520 nm).

-

Criteria: Signal > 20% of the positive control indicates interference .

Aggregation Assay (DLS or Detergent)

Objective: Confirm binding is stoichiometric and not due to colloidal sequestration.

-

Method: Re-run the biochemical assay (IC50) with and without 0.01% Triton X-100 .

-

Interpretation:

-

If IC50 shifts significantly (> 3-fold) with detergent

Aggregator (False Positive) . -

If IC50 remains stable

True Binder .

-

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). (2023). Link

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. (2021).[1] Link

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2022). Link

-

Introduction into Fragment Based Drug Discovery. YouTube (Educational Seminar). (2022). Link

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. (2007).[2] Link

Sources

Technical Guide: Optimized In Vivo Delivery Strategies for 6-Methoxy-1H-Indazol-3-ol

Abstract & Compound Profile

6-Methoxy-1H-indazol-3-ol (CAS: 1848-38-0) is a privileged heterocyclic scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., FGFR, VEGFR) and anti-inflammatory agents.[1] While the indazole core offers robust pharmacophore binding, its utility in in vivo efficacy studies is frequently hampered by poor aqueous solubility and tautomeric instability (equilibrium between the 3-ol and 3-one forms).[1]

This guide provides three validated delivery protocols designed to overcome these physicochemical barriers, ensuring consistent bioavailability and reproducible pharmacokinetic (PK) data.

Physicochemical Properties & Challenges

| Property | Value / Characteristic | Implication for Delivery |

| Molecular Weight | ~164.16 g/mol | Small molecule; rapid clearance likely without sustained release.[1] |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; requires co-solvents or complexation.[1][2] |

| pKa | ~9.5 (NH), ~13 (OH) | Weakly acidic; solubility increases at high pH (but physiological pH is limiting).[1][2] |

| Solubility (Water) | < 0.1 mg/mL | Critical: Unsuitable for pure aqueous saline administration.[1][2] |

| Tautomerism | Enol (OH) | Formulation pH may shift tautomeric ratio; non-aqueous vehicles prefer the enol form.[1][2] |

Formulation Decision Matrix

Selecting the appropriate vehicle depends on the route of administration and the required dose.[1][2] Use the logic flow below to determine the optimal protocol.

Figure 1: Decision matrix for selecting the vehicle based on administration route and solubility requirements.[1]

Detailed Experimental Protocols

Protocol A: Co-Solvent System (IV or IP Screening)

Best For: Acute PK studies, dose-ranging finding (up to 10 mg/kg).[1] Mechanism: Uses organic solvents to disrupt crystal lattice energy, followed by dilution in saline.[1][2]

Reagents:

Procedure:

-

Weighing: Accurately weigh the required amount of 6-methoxy-1H-indazol-3-ol into a sterile glass vial.

-

Primary Solubilization: Add DMSO (5% of final volume) . Vortex vigorously for 2 minutes until fully dissolved.[1][2] Note: Sonication (30-40°C) may be used if the solution is hazy.

-

Co-Solvent Addition: Add PEG 400 (40% of final volume) slowly while vortexing. The solution should remain clear.

-

Aqueous Dilution: Slowly add Sterile Saline (55% of final volume) dropwise while constantly stirring.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter immediately before injection.

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1][2]

Protocol B: Oral Suspension (PO Efficacy)

Best For: Sub-chronic efficacy studies, high-dose toxicology (> 10 mg/kg).[1] Mechanism: Creates a stable suspension where particle size is minimized to maximize dissolution rate in the gut.[1][2]

Reagents:

Procedure:

-

Preparation of Vehicle: Mix 0.5% MC and 0.2% Tween 80 in distilled water. Allow to hydrate overnight at 4°C.

-

Micronization: Place 6-methoxy-1H-indazol-3-ol in a mortar. Add a small volume of the vehicle (wetting) and triturate with a pestle for 5 minutes to break up aggregates.[1][2]

-

Suspension: Gradually add the remaining vehicle while triturating to form a uniform white suspension.

-

Homogenization: Transfer to a vial and vortex/sonicate for 10 minutes prior to dosing.

-

Dosing: Shake well immediately before drawing into the gavage needle.

Final Composition: 0.5% Methylcellulose / 0.2% Tween 80 in Water.[1][2]

Protocol C: Cyclodextrin Complexation (Optimized IV/IP)

Best For: Studies requiring minimal irritation, repeated dosing, or crossing the Blood-Brain Barrier (BBB).[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, encapsulating the lipophilic indazole within a hydrophilic shell.[1]

Reagents:

Procedure:

-

Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% (w/v) solution.[1][2]

-

Compound Addition: Add 6-methoxy-1H-indazol-3-ol to the vehicle.

-

pH Adjustment (The "pH-Shift" Method):

-

Re-equilibration: Slowly back-titrate to pH 7.4 using 1M HCl.

-

Sterilization: Filter through 0.22 µm PES filter.

Final Composition: Drug in 20% HP-β-CD (pH 7.4).

Pharmacokinetic & Safety Workflow

In Vivo Study Design

To validate the delivery method, a pilot PK study is required.[1][2]

Figure 2: Workflow for pharmacokinetic validation of the chosen delivery method.

Safety & Handling (GHS Standards)

-

Hazards: 6-Methoxy-1H-indazol-3-ol is classified as Acute Tox. 4 (Oral) and causes Skin/Eye Irritation (H302, H315, H319).[1]

-

PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

-

Animal Welfare:

References

-

Compound Synthesis & Activity

-

Indazole Pharmacology

-

Chemical Properties & Safety

-

General Formulation Strategies

Sources

Technical Support Center: Stability of 6-Methoxy-1H-Indazol-3-ol in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 6-methoxy-1H-indazol-3-ol when dissolved in dimethyl sulfoxide (DMSO). As a trusted partner in your research, we aim to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction: Understanding the Compound and the Solvent

6-methoxy-1H-indazol-3-ol is a heterocyclic compound with a scaffold of interest in medicinal chemistry.[1] Its utility in screening campaigns and downstream applications is critically dependent on its stability in solution. DMSO is a powerful and widely used solvent in drug discovery due to its ability to dissolve a broad range of organic molecules.[2] However, its chemical properties can also present challenges to the stability of dissolved compounds. This guide will address the key considerations for working with 6-methoxy-1H-indazol-3-ol in DMSO, focusing on potential stability issues and how to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to address common questions and concerns you may have when working with 6-methoxy-1H-indazol-3-ol in DMSO. The question-and-answer format allows for direct access to the information you need to troubleshoot your experiments effectively.

Compound-Specific Stability Concerns

Q1: What is the stable tautomeric form of 6-methoxy-1H-indazol-3-ol in DMSO?

A1: The indazole ring system can exist in different tautomeric forms. For substituted indazoles, the 1H-tautomer is generally the most thermodynamically stable.[1] Specifically for 6-methoxy-1H-indazol-3-ol, the equilibrium in DMSO is expected to strongly favor the 1H-indazol-3-ol tautomer. This is the form that should be considered as the starting material in your experiments.

Q2: I am seeing a change in the color of my 6-methoxy-1H-indazol-3-ol stock solution in DMSO over time. What could be the cause?

A2: A change in color can be an indicator of compound degradation. While 6-methoxy-1H-indazol-3-ol itself is expected to be a stable compound, potential degradation could be initiated by several factors:

-

Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] Water can hydrolyze certain functional groups or participate in degradation reactions. Studies have shown that water is a more significant factor in compound loss in DMSO than oxygen.[4]

-

Acidic Impurities: DMSO can contain acidic impurities, or it can undergo autocatalytic decomposition, which is accelerated by the presence of acids.[5] These acidic conditions could potentially lead to the degradation of your compound.

-

Light Exposure: While not definitively reported for this specific compound, many organic molecules are sensitive to light. Photodegradation is a possibility, especially with prolonged exposure to UV or even ambient light.

Troubleshooting Steps:

-

Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.

-

Proper Storage: Store your stock solution in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light by using amber vials or by wrapping the vial in foil.

-

Monitor with Analytics: If you suspect degradation, it is crucial to analyze your stock solution using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of impurities or degradation products.[6]

Q3: Could the methoxy or hydroxyl group of 6-methoxy-1H-indazol-3-ol react with DMSO?

A3: Direct reaction of the methoxy group (an ether) with DMSO under typical storage conditions is unlikely. The hydroxyl group of an indazol-3-ol has phenolic character, making it weakly acidic. While direct reaction with DMSO is not a primary concern under neutral conditions, DMSO can interact with hydroxyl groups, which could potentially reduce their reactivity in certain assays.[7] More significantly, in the presence of activating agents (which are not typically in a stock solution), DMSO can act as an oxidant. However, for long-term storage, the primary concerns remain the presence of water and acidic impurities.

General Best Practices for Compound Storage in DMSO

Q4: What are the ideal storage conditions for a 10 mM stock solution of 6-methoxy-1H-indazol-3-ol in DMSO?

A4: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[8] To minimize the impact of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3] This prevents repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.[4]

| Storage Condition | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Slows down potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture. |

| Container | Tightly sealed amber glass vials | Protects from light and prevents solvent evaporation. |

| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles. |

Q5: I have observed precipitation in my stock solution after storing it in the freezer. What should I do?

A5: Precipitation of compounds from DMSO upon freezing is a known issue and can be more problematic than chemical degradation for some molecules.[9]

Causality and Troubleshooting:

-

Supersaturation: Your initial solution might have been supersaturated. Upon cooling, the solubility of the compound decreases, leading to precipitation.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization.[4]

-

Water Contamination: The presence of water in DMSO can significantly alter its solvent properties and reduce the solubility of certain compounds.

Resolution Protocol:

-

Gentle Warming and Sonication: Before use, bring the vial to room temperature. You can gently warm the solution (not exceeding 40°C) and use a sonicator to try and redissolve the precipitate.

-

Visual Inspection: Always visually inspect your solution for any particulate matter before use.

-